Pentamethyldisiloxane

Catalog No.
S627734
CAS No.
1438-82-0
M.F
C5H15OSi2
M. Wt
147.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pentamethyldisiloxane

CAS Number

1438-82-0

Product Name

Pentamethyldisiloxane

Molecular Formula

C5H15OSi2

Molecular Weight

147.34 g/mol

InChI

InChI=1S/C5H15OSi2/c1-7(2)6-8(3,4)5/h1-5H3

InChI Key

XUKFPAQLGOOCNJ-UHFFFAOYSA-N

SMILES

C[Si](C)O[Si](C)(C)C

Synonyms

1,1,1,3,3-Pentamethyldisiloxane; Dimethyl(trimethylsiloxy)silane; Dimethyl(trimethylsilyloxy)silane; Trimethylsiloxydimethylsilane;

Canonical SMILES

C[Si](C)O[Si](C)(C)C

Organic and Polymer Chemistry

Pentamethyldisiloxane (PDMS) is a type of silicone oil that is commonly used in scientific research due to its unique properties. It is a colorless, odorless liquid with a low viscosity and a high boiling point. These properties make it a valuable solvent for a variety of organic and polymer reactions. Additionally, PDMS is inert to many chemicals and can be used in reactions that require a non-reactive environment.

For example, PDMS is often used in polymerization reactions to control the growth and properties of polymers []. It can also be used in organic synthesis as a solvent for reactions that require mild conditions [].

Materials Science

PDMS is a versatile material that is used in a variety of materials science applications. Due to its water-repellent properties, it is often used as a coating or sealant for surfaces []. PDMS is also used in the production of microfluidic devices due to its ability to form precise microchannels [].

Pentamethyldisiloxane is a chemical compound with the formula C₅H₁₆OSi₂. It consists of a siloxane backbone characterized by silicon-oxygen bonds, with five methyl groups attached to the silicon atoms. This structure contributes to its low viscosity and high thermal stability, making it an attractive material in various industrial applications. The compound is typically a colorless liquid with a relatively low boiling point and high inertness toward many chemical substances .

  • Inhalation: Avoid inhaling PDMS vapors, especially during heating or processing, as it may cause mild respiratory irritation.
  • Skin Contact: Prolonged or repeated skin contact can cause dryness or irritation. Wear gloves and protective clothing when handling PDMS.
  • Flammability: PDMS has a low flash point (-19 °C) and is flammable. Keep away from heat sources and open flames [].
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Similar Compounds: Comparison

Several compounds share structural similarities with pentamethyldisiloxane, primarily other siloxanes. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey PropertiesUnique Features
HexamethyldisiloxaneC₆H₁₈OSi₃Higher molecular weight; more viscousGreater thermal stability
TrimethylsiloxysilicateC₉H₂₈O₄Si₃Used as a filler in silicone productsProvides enhanced mechanical properties
OctamethylcyclotetrasiloxaneC₈H₂₄OSi₄Cyclic structure; used as an intermediateUnique cyclic geometry affecting reactivity

Pentamethyldisiloxane stands out due to its balance of low viscosity, high thermal stability, and versatility across different applications compared to these similar compounds.

Pentamethyldisiloxane finds applications across various industries due to its unique properties:

  • Cosmetics: Used as an emollient and conditioning agent in skin and hair care products.
  • Lubricants: Its low viscosity makes it suitable for use as a lubricant in mechanical systems.
  • Sealants and Adhesives: Employed in formulations requiring flexibility and durability.
  • Chemical Intermediates: Serves as a building block for more complex organic compounds in synthetic chemistry.

Research on the interactions of pentamethyldisiloxane with other compounds has shown that it can form stable complexes with various substrates due to its silanol groups. These interactions are particularly relevant in catalysis and materials science, where the compound's inertness allows for predictable behavior in

Palladium-Catalyzed Cyclization/Hydrosilylation Strategies

Palladium-catalyzed cyclization/hydrosilylation has emerged as a stereoselective route to synthesize functionalized siloxanes. This method leverages the synergy between palladium complexes and hydrosiloxanes to construct cyclopentane derivatives with high enantiomeric excess (ee).

Catalytic Systems and Reaction Mechanisms

The catalytic system typically comprises a 1:1 mixture of (N−N)Pd(Me)Cl (where N−N = chiral ligands such as (R)-(+)-4-isopropyl-2-(2-pyridinyl)-2-oxazoline) and NaBAr₄ (Ar = 3,5-bis(trifluoromethyl)phenyl). For example, dimethyl diallylmalonate reacts with pentamethyldisiloxane in the presence of this catalyst to yield silylated cyclopentanes with up to 93% ee. The steric bulk of the disiloxane significantly influences selectivity: bulky substituents like HSiMe₂OSiPh₂-t-Bu enhance enantioselectivity compared to smaller analogs.

Post-Synthetic Modifications

Silylated products are oxidized to hydroxymethylcyclopentanes using KF and peracetic acid, retaining stereochemistry with yields exceeding 82%. This step underscores the utility of pentamethyldisiloxane as a transient protecting group in asymmetric synthesis.

Table 1: Enantioselectivity Trends in Palladium-Catalyzed Hydrosilylation

Disiloxane ReagentEnantiomeric Excess (%)
HSiMe₂OSiMe₃75
HSiMe₂OSiMe₂-t-Bu80
HSiMe₂OSi(i-Pr)₃89
HSiMe₂OSiPh₂-t-Bu91

Grignard Reagent-Mediated Industrial Synthesis Protocols

Industrial-scale production of pentamethyldisiloxane relies on Grignard reagent methods due to cost efficiency and scalability.

Reaction Design and Optimization

The process involves two steps:

  • Grignard Reaction: High-hydrogen silicone oil (H-Si-O-Si-H) reacts with methylmagnesium halides (MeMgX) in ether solvents (e.g., THF) with cosolvents like toluene. The optimal molar ratio of silicone oil to MeMgX is 1–5:1, with temperatures maintained at 45–60°C to balance reaction speed and impurity formation.
  • Hydrolysis: The intermediate is hydrolyzed in acidic media (e.g., HCl) at 10–15°C for 7–8 hours, yielding pentamethyldisiloxane with >98% purity after distillation.

Advantages Over Traditional Methods

This method avoids costly organosilane monomers and achieves yields >80%, compared to <20% for conventional hydrolysis routes. The use of cosolvents (e.g., toluene) enhances silicone oil solubility, reducing ether solvent consumption by 50%.

Table 2: Industrial Synthesis Parameters

ParameterOptimal Range
Temperature45–60°C
Solvent Ratio (Toluene:THF)1–2:1
Hydrolysis Time7–8 hours

Hydrolytic Condensation Approaches for Controlled Oligomerization

Hydrolytic condensation enables precise control over oligomer architecture, critical for tailoring siloxane properties.

Mechanistic Insights and Catalysis

Water/silane ratios (R) dictate oligomer distribution. For pentamethyldisiloxane, R = 1.5 favors linear oligomers, while R > 2.0 promotes cyclic structures like D₃ (hexamethylcyclotrisiloxane). Tris(pentafluorophenyl)borane (B(C₆F₅)₃) catalyzes oligomerization via a metathetic mechanism involving trisilyloxonium intermediates, yielding α,ω-dihydrooligodimethylsiloxanes.

Structural Control and Applications

  • Linear Oligomers: Dominant at R = 1.0–1.5, used as precursors for silicone fluids.
  • Cyclic Oligomers: Formed via intramolecular condensation of linear tetramers, essential in ring-opening polymerization.

Table 3: Oligomer Distribution vs. Water/Silane Ratio

R ValueLinear Oligomers (%)Cyclic Oligomers (%)
0.5790
1.56929
2.04550

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 2 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

1438-82-0

Wikipedia

Disiloxane, 1,1,1,3,3-pentamethyl-

General Manufacturing Information

Disiloxane, 1,1,1,3,3-pentamethyl-: ACTIVE

Dates

Modify: 2023-08-15

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